molecular formula C35H64N2O2 B12800856 1-(2,3-Bis(decyloxy)propyl)-4-phenyl-4-piperidinemethanamine CAS No. 72618-09-8

1-(2,3-Bis(decyloxy)propyl)-4-phenyl-4-piperidinemethanamine

Cat. No.: B12800856
CAS No.: 72618-09-8
M. Wt: 544.9 g/mol
InChI Key: UXKVQQGVROWOMG-UHFFFAOYSA-N
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Description

1-(2,3-Bis(decyloxy)propyl)-4-phenyl-4-piperidinemethanamine is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and two decyloxy groups attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Bis(decyloxy)propyl)-4-phenyl-4-piperidinemethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenylpiperidine with 2,3-bis(decyloxy)propyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(decyloxy)propyl)-4-phenyl-4-piperidinemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups onto the piperidine or phenyl ring.

Scientific Research Applications

1-(2,3-Bis(decyloxy)propyl)-4-phenyl-4-piperidinemethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(decyloxy)propyl)-4-phenyl-4-piperidinemethanamine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(decyloxy)propylamine: Similar structure but lacks the piperidine and phenyl groups.

    4-Phenylpiperidine: Contains the piperidine and phenyl groups but lacks the decyloxypropyl chain.

    N-Decyloxypropylamine: Contains the decyloxypropyl chain but lacks the piperidine and phenyl groups.

Uniqueness

1-(2,3-Bis(decyloxy)propyl)-4-phenyl-4-piperidinemethanamine is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

CAS No.

72618-09-8

Molecular Formula

C35H64N2O2

Molecular Weight

544.9 g/mol

IUPAC Name

[1-(2,3-didecoxypropyl)-4-phenylpiperidin-4-yl]methanamine

InChI

InChI=1S/C35H64N2O2/c1-3-5-7-9-11-13-15-20-28-38-31-34(39-29-21-16-14-12-10-8-6-4-2)30-37-26-24-35(32-36,25-27-37)33-22-18-17-19-23-33/h17-19,22-23,34H,3-16,20-21,24-32,36H2,1-2H3

InChI Key

UXKVQQGVROWOMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCC(CN1CCC(CC1)(CN)C2=CC=CC=C2)OCCCCCCCCCC

Origin of Product

United States

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